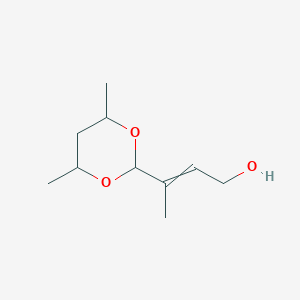
3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a dioxane ring and a butenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,6-dimethyl-1,3-dioxane-2-one with an appropriate butenol precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-one.
Reduction: Formation of 3-(4,6-Dimethyl-1,3-dioxan-2-yl)butan-1-ol.
Substitution: Formation of 3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-chloride.
Scientific Research Applications
3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and butenol side chain contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis and as a precursor for various chemical reactions.
2-(2-Bromoethyl)-1,3-dioxane: Utilized in the synthesis of pharmaceuticals and agrochemicals.
5,5-Dimethyl-1,3-dioxan-2-one: Employed in the production of polymers and as a monomer in polymerization reactions.
Uniqueness
3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is unique due to its combination of a dioxane ring and a butenol side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62285-86-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-7(4-5-11)10-12-8(2)6-9(3)13-10/h4,8-11H,5-6H2,1-3H3 |
InChI Key |
SLHGRJUJOGVLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


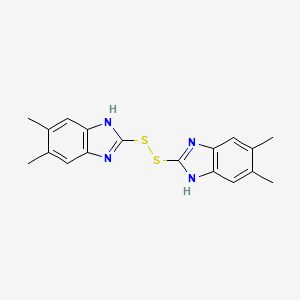
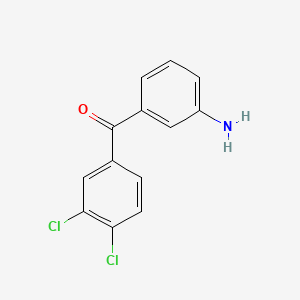
![4-{Formyl[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14534626.png)
![[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane]](/img/structure/B14534629.png)
![4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)](/img/structure/B14534631.png)
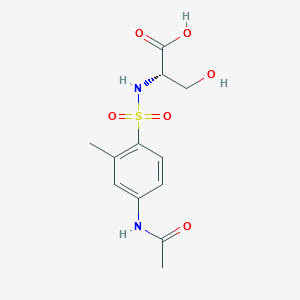
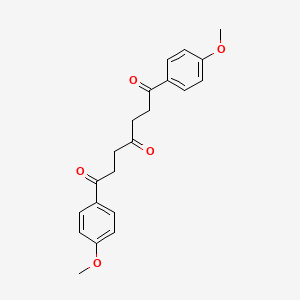
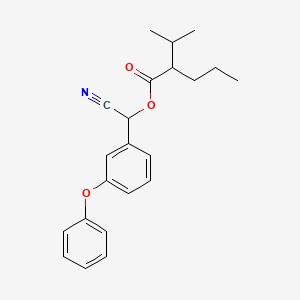
![4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14534642.png)
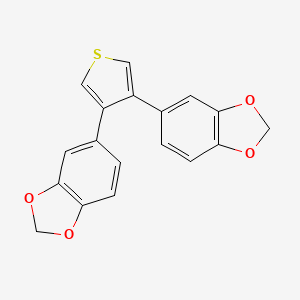
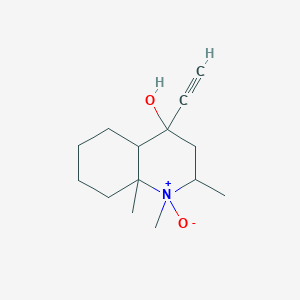
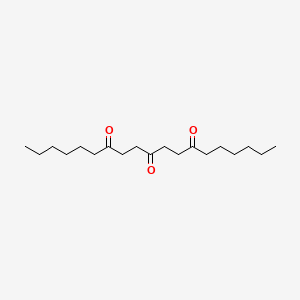
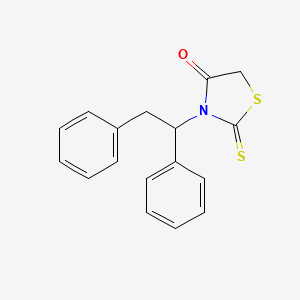
![1-(2-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14534683.png)
